1,2-Dihydro-4-iodonaphthalene
Description
Properties
Molecular Formula |
C10H9I |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4-iodo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
SHCFUKZLHOUIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)I |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Complex Molecules :
-
Diversity-Oriented Synthesis :
- The compound has been identified as a versatile scaffold for diversity-oriented synthesis (DOS), which aims to create a wide variety of compounds from a single starting material. Researchers have demonstrated that 1,2-dihydro-4-iodonaphthalene can lead to unprecedented skeletons that are valuable in medicinal chemistry .
- Synthesis of Heterocycles :
Case Study 1: Antitumor Properties
Research indicated that derivatives of 1,2-dihydro-4-iodonaphthalene exhibit potential antitumor properties. A study highlighted the synthesis of various analogs and their evaluation against cancer cell lines, demonstrating promising activity that warrants further investigation into their mechanisms of action .
Case Study 2: Reaction Mechanisms
A detailed analysis of the reaction mechanisms involving 1,2-dihydro-4-iodonaphthalene revealed its ability to undergo electrophilic aromatic substitutions and nucleophilic additions. These reactions are fundamental in developing new synthetic pathways for complex organic molecules .
Industrial Applications
- Pharmaceutical Industry :
- Material Science :
Comparison with Similar Compounds
1,2-Dihydronaphthalene (CAS 447-53-0)
Structural Differences : Lacks the iodine substituent at the 4-position.
Properties and Applications :
- Exhibits higher stability than its iodinated counterpart due to the absence of steric and electronic effects from iodine.
- Used in general organic synthesis (e.g., hydrogenation studies or as a model substrate for aromaticity investigations) .
1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1)
Structural Differences: Contains a methano bridge across the 1,4-positions, creating a bicyclic system. Properties and Applications:
- The methano bridge introduces ring strain, altering reactivity compared to planar dihydro systems.
Naphthalene-1,4-dicarbaldehyde (CAS 38153-01-4)
Structural Differences : Features two aldehyde groups at the 1,4-positions instead of iodine.
Properties and Applications :
- Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) due to reactive aldehyde groups .
- Used in R&D for crosslinking or polymerization studies, contrasting with the iodinated compound’s organometallic applications.
1,2-Dihydro-1,2-diketo-naphthalene (Referenced in )
Structural Differences : Contains two ketone groups at the 1,2-positions.
Properties and Applications :
- The electron-withdrawing ketones increase electrophilicity, making this compound reactive in oxidation-reduction reactions.
Preparation Methods
Reaction Optimization
Mechanistic Insights
The reaction proceeds via radical intermediates, where the N-iodo reagent abstracts a hydrogen atom from the carboxylic acid, generating a carboxyl radical. Subsequent decarboxylation and iodine transfer yield the iodoarene. Regioselectivity is governed by the stability of the intermediate radical, favoring the 4-position in dihydronaphthalene systems.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Calcium-Mediated Reduction | Ca/THF, 25°C | N/A | Requires pre-halogenated precursor |
| Copper-Catalyzed Coupling | CuI/phenanthroline, DMF, 80°C | High* | Ligand sensitivity, scalability issues |
| Iododecarboxylation | NIS/DIH, CH₃CN, 70°C | 70–85%* | Carboxylic acid precursor availability |
*Reported for analogous substrates.
Q & A
Q. What are the established synthetic routes for 1,2-dihydro-4-iodonaphthalene, and how can its purity be optimized?
The compound is synthesized via calcium-mediated reduction of 1,2-dihydro-4-iodonaphthalene in tetrahydrofuran (THF), yielding tetrakis(thf) (1,2-dihydronaphth-4-yl)calcium iodide. Key steps include inert atmosphere handling and monitoring reaction progress using NMR spectroscopy. Purity optimization involves recrystallization in THF under dry conditions and exclusion of moisture/oxygen to prevent decomposition .
Q. How does the stability of 1,2-dihydro-4-iodonaphthalene compare to its aromatic analogs in organometallic reactions?
The stability of its calcium complex (tetrakis(thf) (1,2-dihydronaphth-4-yl)calcium iodide) is significantly lower than aromatic naphthylcalcium iodides. Decomposition pathways include ligand dissociation and sensitivity to protic solvents. Stability assessments require low-temperature storage (–20°C) and real-time monitoring via X-ray crystallography to track structural integrity .
Q. What spectroscopic methods are most effective for characterizing 1,2-dihydro-4-iodonaphthalene derivatives?
High-resolution NMR (¹H, ¹³C) and X-ray crystallography are critical. For example, ¹H NMR reveals dihydronaphthalene proton environments, while X-ray structures resolve iodine coordination geometry in organocalcium complexes. Challenges include distinguishing dihydro isomers and verifying iodine positioning in polycyclic frameworks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 1,2-dihydro-4-iodonaphthalene in Grignard-type reactions?
The compound acts as a precursor for 1-alkenylcalcium complexes, enabling C–C bond formation. Mechanistic studies suggest THF stabilizes the calcium center, while iodine’s electronegativity directs nucleophilic attack. Advanced techniques like in situ IR spectroscopy and DFT calculations are recommended to map transition states and solvent effects .
Q. Can 1,2-dihydro-4-iodonaphthalene be leveraged in catalytic asymmetric synthesis?
Preliminary data indicate potential in cross-coupling reactions, but enantioselectivity remains unexplored. Methodological approaches include chiral ligand screening (e.g., BINOL derivatives) and kinetic resolution studies. Challenges include steric hindrance from the dihydro scaffold and iodine’s bulkiness .
Q. How does the dihydronaphthalene core influence biological activity in medicinal chemistry applications?
Dihydronaphthalene analogs, such as Combretastatin A-4 derivatives, exhibit tubulin polymerization inhibition. For 1,2-dihydro-4-iodonaphthalene, iodination may enhance lipophilicity and target binding. In vitro assays (e.g., cytotoxicity screening in cancer cell lines) and molecular docking studies are recommended to validate therapeutic potential .
Q. What analytical challenges arise in quantifying environmental degradation products of 1,2-dihydro-4-iodonaphthalene?
Degradation pathways (e.g., deiodination or oxidation) require advanced chromatography (HPLC-MS/MS) paired with isotope dilution. Reference standards for iodinated polyaromatic hydrocarbons are scarce, necessitating custom synthesis. Environmental fate studies should prioritize soil/water matrices due to naphthalene’s persistence .
Q. How can computational modeling improve the design of 1,2-dihydro-4-iodonaphthalene-based materials?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. Molecular dynamics simulations assess solubility and aggregation behavior. Validation requires synchrotron X-ray scattering and UV-vis spectroscopy .
Methodological Recommendations
- Synthesis & Handling : Use Schlenk-line techniques for air-sensitive reactions. Store derivatives under argon at –20°C .
- Data Interpretation : Cross-validate NMR/X-ray data with computational models to resolve structural ambiguities .
- Biological Testing : Follow ethical guidelines for in vivo studies, referencing Institutional Animal Care and Use Committee (IACUC) protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
